![molecular formula C13H17F3N2OS B2590935 N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea CAS No. 339104-14-2](/img/structure/B2590935.png)
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea” is a chemical compound with the CAS Number: 339104-14-2 . It has a molecular weight of 306.35 and its IUPAC name is N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17F3N2OS/c1-12(2,8-18-11(17)19)20-7-9-4-3-5-10(6-9)13(14,15)16/h3-6H,7-8H2,1-2H3,(H3,17,18,19) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is 369.9±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.7±3.0 kJ/mol . The flash point is 177.5±27.9 °C . The index of refraction is 1.519 . The molar refractivity is 74.4±0.3 cm^3 .Wissenschaftliche Forschungsanwendungen
Solution Conformation Studies : N-tosylalkyl and N,N′-bis(tosylalkyl)ureas, which are structurally similar to N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea, have been studied for their solution conformations. Intramolecular shielding phenomena, involving the positioning of tosyl methyl groups in the shielding region of benzyl group phenyl rings, have been observed (R. M. Tel & J. Engberts, 2010).
Reactivity with Tropylium Salts : Research has shown that ureas, including sulfanyl ureas, react with tropylium salts to form new products. This indicates potential applications in synthetic chemistry (V. V. Ésenbaeva & L. P. Yunnikova, 2018).
Biological Applications : Compounds like 3-trifluoromethylpyrazolesulfonyl-urea and thiourea derivatives have shown significant antimicrobial and mild antidiabetic activities, suggesting potential biomedical applications (H. Faidallah, K. A. Khan, & A. Asiri, 2011).
Supramolecular Chemistry : Studies on N-methylated(1,3,5-benzene-tricarboxamide)-tris(phenylurea) ligands, which share functional similarities with the compound , have led to the formation of extended 2D networks via hydrogen bonding. These findings could be applied in the development of hierarchical structures and materials science (Anna B Aletti et al., 2019).
Enantiomeric Enrichment in Pharmaceutical Chemistry : Research has shown that atropisomeric N,N′-diaryl ureas can be obtained in enantiomerically enriched form by oxidative kinetic resolution of their sulfide derivatives. This is relevant for the development of pharmaceuticals with specific enantiomeric properties (J. Clayden & Hazel Turner, 2009).
NMR Spectroscopy in Analytical Chemistry : N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea and its derivatives have applications in NMR spectroscopy, particularly in studying NH proton exchange reactions, which is crucial in understanding molecular dynamics and structure (I. Yavari & J. Roberts, 1980).
Safety And Hazards
Eigenschaften
IUPAC Name |
[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2OS/c1-12(2,8-18-11(17)19)20-7-9-4-3-5-10(6-9)13(14,15)16/h3-6H,7-8H2,1-2H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDSYVIXCTYFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)N)SCC1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2590852.png)
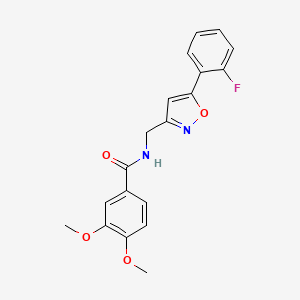
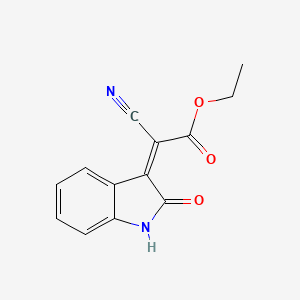
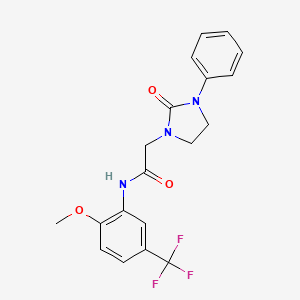
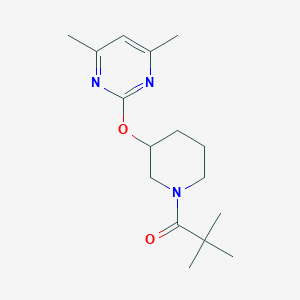
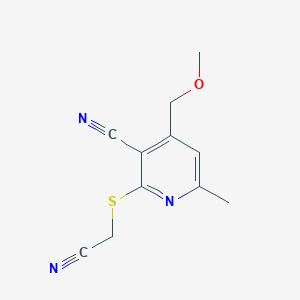
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2590864.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide](/img/structure/B2590866.png)
![N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2590869.png)
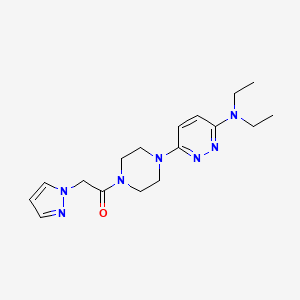
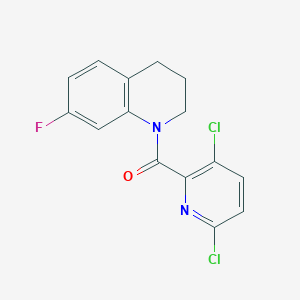
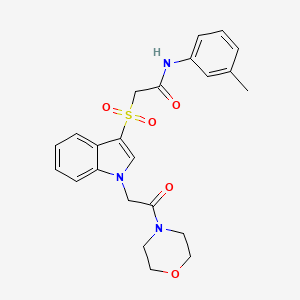
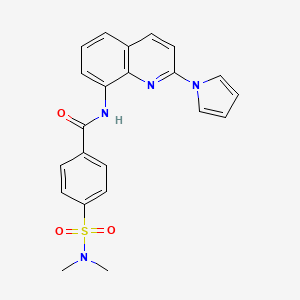
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2590875.png)